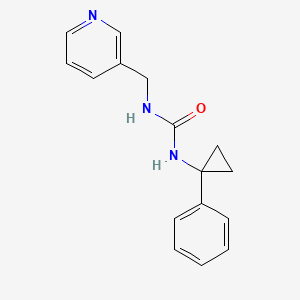

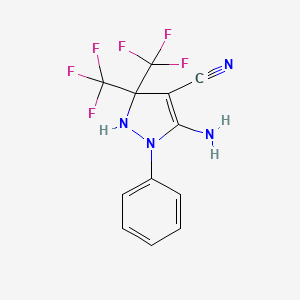

N-(1-phenylcyclopropyl)-N'-(pyridin-3-ylmethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of N-(1-phenylcyclopropyl)-N'-(pyridin-3-ylmethyl)urea derivatives typically involves the reaction of appropriate isocyanates with amines. For instance, similar compounds have been synthesized by reacting 4-methyl isocyanate with 5-amino-1,2,4-triazole, yielding N-(4-methyl phenyl)-N'-(1,2,4-triazoly) urea compounds in good yields, suggesting a possible pathway for the synthesis of N-(1-phenylcyclopropyl)-N'-(pyridin-3-ylmethyl)urea through analogous reactions (Gui-rong, 2002).

Molecular Structure Analysis

The molecular structure of urea derivatives, including N-(1-phenylcyclopropyl)-N'-(pyridin-3-ylmethyl)urea, is often characterized by the presence of intramolecular hydrogen bonds, which significantly influence their molecular conformation and stability. Crystallographic studies on similar compounds have revealed that these ureas are intramolecularly hydrogen-bonded in the solid state, suggesting a similar structural characteristic for N-(1-phenylcyclopropyl)-N'-(pyridin-3-ylmethyl)urea (Corbin et al., 2001).

Chemical Reactions and Properties

Urea derivatives engage in various chemical reactions, reflecting their chemical properties. For instance, N,N'-disubstituted ureas, including those with polycyclic fragments, have been synthesized and shown to be promising as inhibitors, indicating that N-(1-phenylcyclopropyl)-N'-(pyridin-3-ylmethyl)urea may also participate in biochemical interactions or serve as a potential inhibitor (Danilov et al., 2020).

Physical Properties Analysis

The physical properties of urea derivatives are significantly influenced by their molecular structure. For instance, methylation of similar urea compounds has led to the formation of thiouronium salts with low melting points, indicating that modifications in the N-(1-phenylcyclopropyl)-N'-(pyridin-3-ylmethyl)urea structure can alter its physical state and properties (Stojanovic et al., 2010).

Wissenschaftliche Forschungsanwendungen

Antiproliferative Activity

A series of urea derivatives, including those related to the structure of N-(1-phenylcyclopropyl)-N'-(pyridin-3-ylmethyl)urea, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines. These compounds have shown significant effects in inhibiting the proliferation of various cancer cell lines, indicating their potential as anticancer agents. The derivatives exhibit their activity through mechanisms such as apoptosis induction and cell cycle arrest, highlighting their importance in the development of new chemotherapeutic drugs (Feng et al., 2020), (Zhang et al., 2019).

Cytokinin-like Activity and Plant Growth Regulation

Urea derivatives have also been explored for their cytokinin-like activity, which affects cell division and differentiation in plants. This activity makes them useful in in vitro plant morphogenesis studies. The specific structure-activity relationship studies have led to the identification of new urea cytokinins that enhance adventitious root formation, contributing to the agricultural and horticultural applications of these compounds (Ricci & Bertoletti, 2009).

Eigenschaften

IUPAC Name |

1-(1-phenylcyclopropyl)-3-(pyridin-3-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O/c20-15(18-12-13-5-4-10-17-11-13)19-16(8-9-16)14-6-2-1-3-7-14/h1-7,10-11H,8-9,12H2,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCMZCRTIGCWHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=CC=C2)NC(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Phenylcyclopropyl)-3-(pyridin-3-ylmethyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5559113.png)

![4-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5559120.png)

![N'-[(5-chloro-2-thienyl)methylene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5559128.png)

![2-(4-methoxyphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5559134.png)

![phenyl 3-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B5559151.png)

![1-(methoxyacetyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-diazepane](/img/structure/B5559176.png)

![8-(2,3-dihydro-1H-inden-5-ylcarbonyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5559186.png)

![4-(4-morpholinyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5559191.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-4-(1H-imidazol-2-yl)piperidine](/img/structure/B5559193.png)